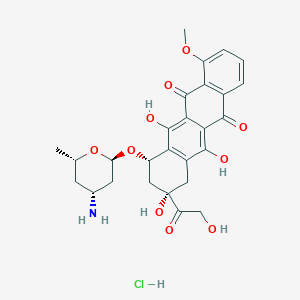![molecular formula C6H5ClN4 B048167 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 68774-78-7](/img/structure/B48167.png)
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives involves several stages including substitution, acylation, cyclization, and chlorination reactions. For instance, a method for synthesizing 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, an important intermediate for anticancer drugs, starts from 2,3-dichloropyrazine and involves a four-step process with a total yield of 76.57% (Zhang et al., 2019). Another approach for synthesizing 8-chloro-[1,2,4]triazolo[4,3-a]pyrazines uses chloramine T trihydrate as an oxidizing agent, offering high yields under mild conditions without the need for chromatographic purification (Mal et al., 2015).
Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques like MS and 1H NMR to confirm the structure of synthesized compounds. For example, the structure of synthesized 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine was confirmed using these techniques, showcasing the precision and accuracy needed in the synthesis process (Zhang et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine can include various coupling reactions, such as Suzuki–Miyaura and Sonogashira cross-coupling, facilitated by the presence of the chloro group on the pyrazine ring. These reactions enable access to diverse synthetic scaffolds (Mal et al., 2015).
Wissenschaftliche Forschungsanwendungen
1. Use in Cancer Research
- Application : This compound has been evaluated for its potential use in cancer treatment. Specifically, two series of triazolo pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .
- Method : The compound was synthesized and its IC50 values were evaluated against the mentioned cancer cell lines .
- Results : The results of this study are not specified in the source, but the fact that the compound was evaluated suggests that it showed some promise in preliminary tests .
2. Use in Antibacterial Research
- Application : The antibacterial activities of fifteen newly synthesized triazolo [4,3- a ]pyrazine derivatives were tested using the microbroth dilution method, and their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
- Method : The compound was synthesized and its antibacterial activity was tested using the microbroth dilution method .
- Results : The results of this study are not specified in the source, but the fact that the compound was evaluated suggests that it showed some promise in preliminary tests .
3. Use in Antifungal Research
- Application : Triazole compounds, including “8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine”, are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . They are present as a central structural component in a number of drug classes such as antifungal .
- Method : The compound is synthesized and its antifungal activity is tested using various methods .
- Results : The results of this study are not specified in the source, but the fact that the compound was evaluated suggests that it showed some promise in preliminary tests .
4. Use in Antiviral Research
- Application : Triazole compounds, including “8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine”, are present as a central structural component in a number of drug classes such as antiviral .
- Method : The compound is synthesized and its antiviral activity is tested using various methods .
- Results : The results of this study are not specified in the source, but the fact that the compound was evaluated suggests that it showed some promise in preliminary tests .
5. Use in Antioxidant Research
- Application : Triazole compounds, including “8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine”, are present as a central structural component in a number of drug classes such as antioxidant .
- Method : The compound is synthesized and its antioxidant activity is tested using various methods .
- Results : The results of this study are not specified in the source, but the fact that the compound was evaluated suggests that it showed some promise in preliminary tests .
6. Use in Anti-Inflammatory Research
- Application : Triazole compounds, including “8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine”, are present as a central structural component in a number of drug classes such as anti-inflammatory .
- Method : The compound is synthesized and its anti-inflammatory activity is tested using various methods .
- Results : The results of this study are not specified in the source, but the fact that the compound was evaluated suggests that it showed some promise in preliminary tests .
Safety And Hazards
Zukünftige Richtungen
The development of piperazine-fused triazoles, including [1,2,4]triazolo[4,3-a]pyrazine derivatives, presents challenges and opportunities. These compounds can serve as building blocks for medicinal chemistry . The potential of further synthetic application of these compounds for medicinally oriented synthesis has been highlighted .
Eigenschaften
IUPAC Name |
8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-9-10-6-5(7)8-2-3-11(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWAMVRPNJEQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315234 | |
| Record name | 8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |
CAS RN |
68774-78-7 | |
| Record name | 8-Chloro-3-methyl-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68774-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 293353 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068774787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 68774-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















